N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a benzyl carboxamide group. The benzyl group at the carboxamide position enhances inhibitory potency compared to smaller or less lipophilic substituents, as observed in structurally related analogs .
Properties
IUPAC Name |
N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMICNGEIUVPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and isopropyl alcohol, and reactions are typically carried out at room temperature or under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield various thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising antimicrobial properties. In a study evaluating a series of thiazolo[3,2-a]pyrimidine derivatives, compounds similar to N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine were screened for their effectiveness against various bacterial strains. Results indicated significant antibacterial activity, suggesting potential for development as an antibiotic agent .
1.2 Anticancer Potential
Research has highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. A specific study focused on the synthesis of compounds related to N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism involved apoptosis induction in cancer cells, making it a candidate for further development in cancer therapeutics .
1.3 Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been shown to inhibit certain kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies that are less toxic than traditional chemotherapeutics .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Initial studies have indicated that such compounds can disrupt metabolic pathways in pests, leading to their death without harming beneficial insects .
2.2 Plant Growth Regulation
In agricultural research, thiazolo[3,2-a]pyrimidine derivatives have been explored for their ability to enhance plant growth and resistance to diseases. Compounds similar to N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine have shown efficacy in promoting root development and increasing yield in various crops when applied at specific concentrations .
Material Science
3.1 Polymer Synthesis
The compound's chemical properties allow it to be used in the synthesis of novel polymers with specific functionalities. Research indicates that incorporating thiazolo[3,2-a]pyrimidine structures into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for advanced material applications such as coatings and composites .
Data Summary Table
Mechanism of Action
The mechanism of action of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
The nature of the substituent on the carboxamide nitrogen critically influences biological activity. Key comparisons include:
Analysis :
- The benzyl-substituted compound exhibits superior β1i/β5i inhibition compared to the furan derivative, likely due to enhanced hydrophobic interactions with target proteases .
- The 4-methoxyphenethyl analog introduces a methoxy group and extended alkyl chain, which may improve membrane permeability but lacks reported activity data .
Core Heterocycle Modifications
Variations in the fused heterocyclic system alter electronic properties and target selectivity:
Analysis :
Functional Group Modifications at Position 6
The carboxylate/amide functional group impacts solubility and binding:
Biological Activity
N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 285.32 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with thiazolo[3,2-a]pyrimidine derivatives. A notable method includes the use of chloroethynylphosphonates in the presence of 2-thiouracils, leading to regioselective cyclization and formation of the desired thiazolopyrimidine derivatives. The reaction conditions are optimized to yield high purity and good yields under mild conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HT29 (colorectal cancer)
- DU145 (prostate cancer)
The compound exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promising antimicrobial properties. Preliminary tests indicated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound could be explored as a novel antimicrobial agent .
The mechanism underlying the biological activity of this compound is believed to involve inhibition of key enzymes involved in nucleic acid metabolism and cell proliferation pathways. Molecular docking studies have indicated strong binding affinity to targets such as EGFR tyrosine kinase, which is crucial in cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazolo-pyrimidine derivatives:
- Anticancer Studies :
- Antimicrobial Studies :
Q & A
Q. What synthetic methodologies are commonly used to prepare N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what are their critical reaction conditions?
Answer: The synthesis typically involves multi-step reactions, with two primary approaches:
- Biginelli Reaction : Thiourea derivatives, benzaldehyde analogs, and β-keto esters are condensed in the presence of an acid catalyst (e.g., HCl or acetic acid) to form the thiazolo-pyrimidine core .
- Multi-Component Condensation : Ethyl acetoacetate reacts with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol, promoting atom economy and green chemistry principles . Key conditions include solvent selection (acetic acid, DMF), temperature control (reflux for cyclization), and catalysts (e.g., palladium for cross-coupling reactions in advanced derivatives) .
| Method | Key Reagents/Conditions | Advantages |
|---|---|---|
| Biginelli Reaction | Thiourea, benzaldehyde, β-keto ester, acid | Scalable for core structure synthesis |
| Multi-Component Reaction | Ethyl acetoacetate, ultrasonic activation | High efficiency, eco-friendly |
Q. Which spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?
Answer: Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, carboxamide carbonyl at ~168 ppm) .
- X-ray Diffraction : Resolves crystal packing and fused-ring conformation (e.g., dihedral angles between thiazole and pyrimidine rings) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?
Answer: Optimization strategies include:
- Catalyst Screening : Palladium/copper catalysts enhance cross-coupling efficiency in aryl-substituted derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids cyclization .
- Temperature Control : Reflux (~110°C) ensures complete cyclization, while room-temperature reactions reduce side products in sensitive steps .
- Purification Techniques : Column chromatography or recrystallization (ethyl acetate/hexane) isolates high-purity products .
Q. What in vitro and in silico methodologies are used to evaluate the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Kinetic assays (e.g., COX-1/COX-2 inhibition) measure IC values using spectrophotometric detection of prostaglandin metabolites .
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to kinase active sites) .
- Cell-Based Assays : MTT assays assess cytotoxicity in cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .
Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazolo[3,2-a]pyrimidine derivatives?
Answer: Contradictions may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance enzyme affinity compared to -OCH .
- Assay Variability : Differences in buffer pH, incubation time, or cell passage number alter IC values .
- Structural Conformation : X-ray data shows fused-ring puckering influences target binding; compare crystallographic profiles of active vs. inactive analogs .
| Factor | Impact on Activity | Resolution Strategy |
|---|---|---|
| Substituent Electronic Effects | Modulate binding affinity | SAR studies with controlled substituents |
| Assay Conditions | Alter observed IC | Standardize protocols (e.g., CLIA guidelines) |
Methodological Considerations
Q. What strategies are recommended for designing analogs of this compound with enhanced pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Swap benzyl with indole or furan groups to improve solubility without losing activity .
- Prodrug Design : Esterify the carboxamide to enhance oral bioavailability .
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -NH) to reduce hydrophobicity, predicted via ChemAxon or MOE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
